molecular formula C21H15NO2S2 B5082397 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5082397
M. Wt: 377.5 g/mol
InChI Key: CXMWFHQRSZTHFO-CPNJWEJPSA-N
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Description

5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one, also known as MNAT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MNAT belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various types of cancer cells, including lung, breast, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to possess anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The exact mechanism of action of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. In addition, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. This compound is also relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans. Overall, this compound has shown great potential as a therapeutic agent, and further research in this area is warranted.

Synthesis Methods

The synthesis of 5-(4-methoxybenzylidene)-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde and 1-naphthylamine in the presence of thiourea and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S2/c1-24-16-11-9-14(10-12-16)13-19-20(23)22(21(25)26-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMWFHQRSZTHFO-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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